molecular formula C9H11N3O B14753765 Nnmt-IN-4

Nnmt-IN-4

Cat. No.: B14753765
M. Wt: 177.20 g/mol
InChI Key: HLBSXLCCTVSVBK-RXMQYKEDSA-N
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Description

Nnmt-IN-4, also known as compound 38, is a selective, non-competitive, and membrane-permeable inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine as the methyl donor. This compound has shown promising results in biochemical and cell-based assays with IC50 values of 42 and 38 nM, respectively .

Preparation Methods

The synthesis of Nnmt-IN-4 involves several steps, starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Chemical Reactions Analysis

Nnmt-IN-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others to alter its chemical properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Mechanism of Action

Nnmt-IN-4 exerts its effects by inhibiting the activity of NNMT. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, forming 1-methylnicotinamide. By inhibiting this enzyme, this compound reduces the levels of 1-methylnicotinamide and affects various metabolic and signaling pathways. This inhibition can lead to alterations in cellular metabolism, epigenetic states, and tumor progression .

Comparison with Similar Compounds

Nnmt-IN-4 is unique due to its high selectivity and potency as an NNMT inhibitor. Similar compounds include:

This compound stands out due to its favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool in scientific research and drug development.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

(2R)-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C9H11N3O/c1-5-2-6-3-7(8(10)13)4-11-9(6)12-5/h3-5H,2H2,1H3,(H2,10,13)(H,11,12)/t5-/m1/s1

InChI Key

HLBSXLCCTVSVBK-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC2=C(N1)N=CC(=C2)C(=O)N

Canonical SMILES

CC1CC2=C(N1)N=CC(=C2)C(=O)N

Origin of Product

United States

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